
Tolterodine
Overview
Description
Tolterodine is a competitive muscarinic receptor antagonist approved for the treatment of overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. It exists in two formulations: immediate-release (IR) and extended-release (ER). The active enantiomer, (R)-(+)-tolterodine, has an absolute configuration confirmed via circular dichroism studies . Its pharmacological activity arises from blocking M2 and M3 muscarinic receptors in the bladder, reducing detrusor muscle contractions .
This compound undergoes extensive hepatic metabolism primarily via CYP2D6 (forming the active 5-hydroxymethyl metabolite, 5-HMT) and CYP3A4 (producing N-dealkylated metabolites) . The 5-HMT metabolite contributes significantly to therapeutic effects, with comparable antimuscarinic activity to the parent drug . Pharmacokinetic variability exists due to CYP2D6 polymorphism, but dosage adjustments are unnecessary as 5-HMT ensures consistent efficacy across metabolizer phenotypes .
Preparation Methods
Tolterodine can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenyl-3-(2-hydroxy-5-methylphenyl)propanoic acid with diisopropylamine . This reaction typically occurs under controlled conditions to ensure high enantiomeric purity . Industrial production methods often involve the use of advanced techniques such as coacervation phase separation to prepare this compound tartrate proniosomes . These methods are designed to optimize the drug’s release profile and stability .
Chemical Reactions Analysis
Tolterodine undergoes several types of chemical reactions, including oxidation and N-dealkylation . The primary oxidative pathway involves the hydroxylation of this compound to form 5-hydroxymethylthis compound, catalyzed by the enzyme CYP2D6 . Another significant reaction is N-dealkylation, which produces N-dealkylated this compound and N-dealkylated 5-hydroxymethylthis compound, catalyzed by CYP3A . The major products formed from these reactions are this compound acid and its N-dealkylated derivatives .
Scientific Research Applications
Clinical Applications
1. Treatment of Overactive Bladder (OAB)
Tolterodine is primarily indicated for treating OAB characterized by symptoms such as urinary urgency, frequency, and urge incontinence. Clinical trials have demonstrated its efficacy compared to other antimuscarinic agents like oxybutynin.
- Efficacy Studies : In a multicenter trial involving 1,120 patients, this compound (2 mg twice daily) significantly reduced the number of micturitions per 24 hours compared to placebo and was well-tolerated with fewer side effects like dry mouth compared to oxybutynin .
- Long-term Use : A 12-week study indicated that this compound maintained its efficacy over time without significant adverse effects, making it suitable for long-term management of OAB .
Pharmacological Insights
2. Metabolism and Biomarker Research
Recent studies have investigated this compound's metabolism through cytochrome P450 enzymes, particularly CYP3A4. Understanding its metabolic pathways can lead to novel applications in pharmacokinetics and drug interaction studies.
- CYP3A4 Activity Assessment : Research has shown that this compound can be utilized to assess CYP3A4 activity through the production of metabolites like acetone in breath tests. This non-invasive method could revolutionize how drug metabolism is monitored in clinical settings .
Safety and Tolerability
3. Safety Profile
This compound has been found to have a favorable safety profile compared to other antimuscarinics. Adverse events reported include dry mouth and constipation, but these are generally less frequent than those associated with oxybutynin .
- Pediatric Studies : In pediatric populations, this compound was associated with serious adverse events such as urinary tract infections; however, these were not deemed directly related to the medication itself .
Case Studies
4. Notable Clinical Trials
Several key studies have provided insights into this compound's effectiveness:
- REMOTE Trial : This innovative web-based trial evaluated this compound's efficacy in a large cohort. Results indicated a significant reduction in micturitions per day when compared to placebo, reinforcing its clinical utility in managing OAB .
- Comparative Studies : In head-to-head comparisons with oxybutynin, this compound showed similar efficacy but better tolerability profiles, making it a preferred choice for many patients .
Summary of Findings
Application | Key Findings |
---|---|
Treatment of OAB | Significant reduction in urinary frequency and urgency compared to placebo |
Pharmacological Insights | Potential use as a biomarker for CYP3A4 activity through breath analysis |
Safety Profile | Generally well-tolerated; fewer side effects than oxybutynin |
Pediatric Use | Serious adverse events noted but not conclusively linked to this compound |
Mechanism of Action
Tolterodine acts as a competitive antagonist of muscarinic receptors, specifically the M2 and M3 subtypes . By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions . This leads to a reduction in bladder muscle activity, thereby alleviating symptoms of overactive bladder . The primary molecular targets of this compound are the muscarinic receptors in the bladder, and its effects are mediated through the inhibition of cholinergic signaling pathways .
Comparison with Similar Compounds
Comparison with Oxybutynin
Selectivity and CNS Effects
- Tissue Selectivity : Tolterodine exhibits functional selectivity for bladder over salivary glands, whereas oxybutynin lacks this selectivity .
- CNS Penetration : Despite higher lipid solubility, this compound has low central nervous system (CNS) adverse event rates (8% vs. 9% for oxybutynin) .
Comparison with Solifenacin
Efficacy Outcomes
- Symptom Reduction : In head-to-head trials, solifenacin (5–10 mg) significantly improved urgency episodes and micturition frequency compared to this compound ER . A meta-analysis reported solifenacin’s superiority in reducing urgency episodes over this compound, oxybutynin, and darifenacin .
Comparison with Fesoterodine
Pharmacokinetic Advantages
- Prodrug Design : Fesoterodine is a prodrug of 5-HMT, bypassing CYP2D6 variability. This results in 40% higher 5-HMT bioavailability and reduced pharmacokinetic variability compared to this compound ER .
- Dose Flexibility : Fesoterodine offers 4 mg and 8 mg doses, with the 8 mg dose outperforming this compound ER 4 mg in reducing urgency urinary incontinence (UUI) episodes .
Efficacy and Tolerability
- Efficacy : Fesoterodine 8 mg achieves greater reductions in UUI episodes (median change: −2.2 vs. −1.8 for this compound ER; p < 0.05) .
- Safety : Fesoterodine 8 mg has higher dry mouth rates (34% vs. 23% for this compound ER) but comparable discontinuation rates .
Pharmacokinetic and Metabolic Comparisons
Metabolism Across Species
CYP2D6 Polymorphism Impact
Biological Activity
Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB). Its biological activity is characterized by its selective action on muscarinic receptors in the urinary tract, leading to decreased bladder contractions and increased bladder capacity. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound exerts its effects by antagonizing muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes. This antagonism inhibits the contraction of the detrusor muscle in the bladder, which is responsible for urination. The primary effects include:
- Decreased Detrusor Pressure : this compound reduces pressure during bladder contractions, facilitating improved bladder storage.
- Increased Residual Urine Volume : Patients may experience incomplete bladder emptying due to reduced contractility.
The drug is metabolized in the liver to form an active metabolite, 5-hydroxymethyl this compound, which also exhibits antimuscarinic properties and contributes to the overall therapeutic effect .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Well-absorbed after oral administration with a peak plasma concentration typically reached within 3 to 6 hours.
- Distribution : High volume of distribution (approximately 113 L) and significant protein binding (around 96.3%).
- Metabolism : Primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites including the active 5-hydroxymethyl derivative.
- Excretion : Approximately 77% of administered radioactivity is recovered in urine, with a half-life varying based on metabolic status (extensive vs. poor metabolizers) .
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of this compound in managing OAB symptoms. Key findings include:
- Improvement in Micturition Frequency : In a randomized controlled trial involving 854 patients, this compound significantly reduced urinary urge incontinence episodes compared to placebo (p < 0.0001) and improved patient-reported outcomes regarding bladder condition .
Safety Profile
This compound is generally well-tolerated, with a lower incidence of anticholinergic side effects compared to other treatments like oxybutynin. Common adverse effects include dry mouth and constipation but are less frequent than those observed with alternative therapies .
Case Studies
- Pediatric Efficacy : A study involving children with detrusor overactivity reported that only 2% experienced significant side effects while using this compound, compared to 69% with belladonna mixtures .
- Cognitive Effects : In trials assessing cognitive function among children treated with this compound, no significant negative impacts on memory or attention were observed, suggesting a favorable safety profile regarding cognitive side effects .
Q & A
Basic Research Questions
Q. What are the standard outcome measures used in clinical trials evaluating Tolterodine’s efficacy for overactive bladder (OAB)?
- Methodological Answer: Trials typically combine objective urodynamic measures (e.g., volume at first detrusor contraction, residual urine volume) with patient-reported outcomes (e.g., leakage episodes, urgency frequency) and validated quality-of-life (QoL) scales. For example, leakage episodes per 24 hours and QoL scores (e.g., ICIQ-OAB) are primary endpoints, while urodynamic parameters (e.g., maximum cystometric capacity) serve as secondary endpoints . Meta-analyses often standardize these outcomes using weighted mean differences (WMDs) or standardized mean differences (SMDs) to enable cross-trial comparisons .
Q. How are inclusion/exclusion criteria optimized in this compound trials to ensure internal validity?
- Methodological Answer: Participants are typically adults (≥18 years) with confirmed detrusor overactivity or OAB symptoms (urgency, frequency, urge incontinence). Exclusion criteria often include comorbidities (e.g., urinary tract infections, neurogenic bladder), concurrent anticholinergic use, or severe hepatic/renal impairment. Bladder diaries and urodynamic confirmation are used to standardize baseline symptom severity . Stratified randomization by age, sex, and symptom severity minimizes confounding .
Q. What dosing protocols are validated for this compound in phase II/III trials?
- Methodological Answer: Dose-ranging studies (e.g., 0.5–4 mg twice daily) identified 1–2 mg twice daily as optimal, balancing efficacy (20–46% reduction in incontinence episodes) with tolerability (low dry mouth incidence). Extended-release (ER) formulations (4 mg once daily) are compared against immediate-release (IR) versions using non-inferiority designs . Pharmacokinetic studies confirm linear dose-exposure relationships up to 8 mg .
Advanced Research Questions
Q. How can conflicting meta-analysis results on this compound’s adverse events (e.g., dry mouth vs. solifenacin) be resolved?
- Methodological Answer: Sensitivity analyses stratify by dosage (e.g., IR vs. ER), study duration, and population characteristics. For example, dry mouth incidence with solifenacin (5 mg) vs. This compound IR (2 mg) shows variability due to CYP2D6 polymorphisms affecting this compound metabolism. Subgroup analyses using individual patient data (IPD) improve precision by adjusting for covariates like age and genotype .
Q. What statistical approaches address crossover trial data limitations in this compound meta-analyses?
- Methodological Answer: Crossover trials often lack washout period data, leading to carryover effects. Inverse variance weighting or exclusion of crossover data (if heterogeneity is high) mitigates bias. For example, the Cochrane review by Madhuvrata et al. excluded crossover trials from pooled analyses due to incompatible outcome reporting . Mixed-effects models account for within-participant correlations in repeated measures .
Q. How do genetic polymorphisms (e.g., CYP2D6*10) influence this compound pharmacokinetics, and how should this inform trial design?
- Methodological Answer: CYP2D6 poor metabolizers exhibit 2–3-fold higher this compound exposure. Pharmacokinetic studies use non-compartmental analysis (NCA) to calculate dose-normalized AUC0–24 and adjust for α1-acid glycoprotein (AGP) binding. Genotype-stratified randomization or population pharmacokinetic (PopPK) modeling ensures balanced subgroup comparisons. For example, Oishi et al. incorporated AGP-adjusted unbound concentrations to explain interindividual variability .
Q. What methodological rigor is required in head-to-head trials comparing this compound with newer antimuscarinics (e.g., fesoterodine)?
- Methodological Answer: Non-inferiority designs with pre-defined margins (e.g., 10% difference in incontinence episodes) are standard. Blinding is critical, as patient-reported outcomes are subjective. The OPERA trial used double-dummy protocols to compare this compound ER (4 mg) with oxybutynin ER (10 mg), ensuring equivalent placebo controls. Composite endpoints (e.g., QoL + symptom reduction) enhance clinical relevance .
Q. How are patient-reported outcomes (PROs) validated and analyzed in this compound trials?
- Methodological Answer: PROs are assessed using validated tools (e.g., Patient Perception of Bladder Condition, PPBC) with Likert scales. Mixed-model repeated measures (MMRM) handle missing data, while anchor-based methods (e.g., minimal clinically important differences) interpret score changes. For instance, a 1-point PPBC improvement correlates with 30% symptom reduction .
Q. Data Analysis and Interpretation
Q. What strategies reconcile discrepancies between urodynamic measures and PROs in this compound studies?
- Methodological Answer: Discordance arises from PROs capturing subjective experiences versus urodynamics measuring physiological parameters. Triangulation via mediation analysis identifies whether symptom improvement is directly drug-induced or mediated by QoL changes. Sensitivity analyses excluding outliers (e.g., non-responders) clarify effect sizes .
Q. How should researchers adjust for publication bias in this compound meta-analyses?
- Methodological Answer: Funnel plots and Egger’s regression test detect small-study effects. Trim-and-fill methods impute missing studies to correct effect estimates. For example, a meta-analysis by Xu et al. found no publication bias in this compound-solifenacin comparisons after adjusting for unpublished trial registries .
Q. Comparative Effectiveness Research
Q. What endpoints are critical when designing trials comparing this compound with β3-adrenoceptor agonists (e.g., mirabegron)?
- Methodological Answer: Co-primary endpoints include change in daily incontinence episodes (efficacy) and cardiovascular safety (e.g., blood pressure monitoring). Adaptive designs allow interim analyses for futility/safety. The BEYOND trial used hierarchical testing: first non-inferiority in efficacy, then superiority in tolerability .
Q. How do crossover effects complicate long-term this compound safety studies?
- Methodological Answer: Open-label extension phases often face attrition bias. Inverse probability weighting (IPW) adjusts for dropouts, while marginal structural models account for time-varying confounders (e.g., dose adjustments). The IMPACT study used propensity scoring to compare long-term this compound users vs. controls .
Properties
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJQPCLVADCPB-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023687 | |
Record name | (R)-(+)-Tolterodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tolterodine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.34e-03 g/L | |
Record name | Tolterodine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
124937-51-5 | |
Record name | Tolterodine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124937-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolterodine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolterodine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01036 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-(+)-Tolterodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLTERODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHE7A56U7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tolterodine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.